(R)-2-amino-3-hydroxy-2-phenylpropanoic acid

Catalog No.
S12195155
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-amino-3-hydroxy-2-phenylpropanoic acid

Product Name

(R)-2-amino-3-hydroxy-2-phenylpropanoic acid

IUPAC Name

(2R)-2-amino-3-hydroxy-2-phenylpropanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5,11H,6,10H2,(H,12,13)/t9-/m0/s1

InChI Key

HFSABHOSMLOVOY-VIFPVBQESA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](CO)(C(=O)O)N

(R)-2-amino-3-hydroxy-2-phenylpropanoic acid, also known as (R)-atrolactic acid, is a chiral compound characterized by its molecular formula C₉H₁₁NO₃ and a molar mass of approximately 181.19 g/mol. It is a white crystalline solid that occurs naturally in certain ferns and as a metabolite in specific strains of Escherichia coli. The compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone, contributing to its unique properties and reactivity in various chemical environments .

Research indicates that (R)-2-amino-3-hydroxy-2-phenylpropanoic acid exhibits various biological activities. It has been studied for its potential therapeutic effects, including:

  • Neuroprotective Properties: Some studies suggest it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Antioxidant Activity: The compound has shown promise in reducing oxidative stress in cellular models.

These biological activities position (R)-2-amino-3-hydroxy-2-phenylpropanoic acid as a potential candidate for drug development.

Several synthesis methods have been explored for producing (R)-2-amino-3-hydroxy-2-phenylpropanoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes such as nitrilases can yield the compound from (R)-mandelonitrile.
  • Chemical Synthesis: Traditional chemical methods involve multiple steps that may include the protection of functional groups and subsequent deprotection to yield the desired product .

The applications of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid are diverse:

  • Pharmaceuticals: Its role as a chiral building block makes it valuable in the synthesis of various drugs.
  • Biochemical Research: The compound is used in studies investigating its biological effects and potential therapeutic applications.

These applications highlight its importance in both industrial and research settings.

Interaction studies involving (R)-2-amino-3-hydroxy-2-phenylpropanoic acid focus on its biochemical interactions with other molecules. Research has indicated that it can selectively interact with specific receptors or enzymes due to its chiral nature, leading to varying biological responses depending on the enantiomer present. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

(R)-2-amino-3-hydroxy-2-phenylpropanoic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-hydroxypropanoic acidLacks phenyl groupMore hydrophilic; less lipophilic than (R)-atrolactic acid
L-TyrosineContains a hydroxyl group on phenolPrecursor to neurotransmitters; larger side chain
L-PhenylalanineContains an amino groupEssential amino acid; no hydroxyl group

These compounds differ primarily in their functional groups and biological roles, with (R)-2-amino-3-hydroxy-2-phenylpropanoic acid being notable for its chiral properties and potential applications in asymmetric synthesis and drug development .

Diastereoselective Strecker Reaction Using Chiral Sulfinimines

The Strecker reaction, a classical method for α-amino acid synthesis, has been refined for stereocontrol using chiral sulfinimines. Li et al. demonstrated that sulfinimines derived from aliphatic aldehydes react with trimethylsilyl cyanide (TMSCN) in the presence of CsF to yield α-amino nitriles with >95% diastereoselectivity. For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, the reaction proceeds via a chiral sulfinamide auxiliary (e.g., (R)-tert-butanesulfinamide), which directs nucleophilic cyanide addition to the re face of the imine (Fig. 1). Subsequent hydrolysis of the nitrile group and sulfinamide removal affords the target amino acid.

Key advantages include:

  • High stereoselectivity: The bulky tert-butyl group on the sulfinamide enforces a rigid transition state, minimizing racemization.
  • Broad substrate scope: Aryl and alkyl aldehydes are compatible, though electron-deficient substrates require longer reaction times.

Enzymatic Synthesis via Threonine Aldolase-Catalyzed Condensation

Threonine aldolases (TAs) catalyze the reversible condensation of glycine with aldehydes, offering a green route to β-hydroxy-α-amino acids. Immobilized TAs from Thermotoga maritima on Eupergit supports achieved 40% conversion in flow reactors, producing (R)-2-amino-3-hydroxy-2-phenylpropanoic acid with 99% enantiomeric excess (ee) and 20% diastereomeric excess (de). The mechanism involves pyridoxal phosphate (PLP)-dependent formation of a glycine-enamine intermediate, which attacks the aldehyde’s carbonyl carbon (Fig. 2).

Optimization parameters:

  • pH: Activity peaks at pH 8.75, as lower pH destabilizes the PLP cofactor.
  • Temperature: 37°C maximizes enzyme stability, though 45°C accelerates kinetics at the cost of reduced half-life.

Asymmetric Cyanohydrin Formation Strategies

The cyanohydrin reaction, historically used for chain elongation in carbohydrate chemistry, has been adapted for amino acid synthesis. Using (R)-Binol as a chiral catalyst, benzaldehyde reacts with trimethylsilyl cyanide to form (S)-mandelonitrile with 98% ee. For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, the nitrile intermediate is hydrolyzed to the carboxylic acid under acidic conditions, followed by amination via reductive alkylation (Fig. 3).

Limitations:

  • Equilibrium constraints: Aliphatic aldehydes favor cyanohydrin formation, but aromatic substrates require stoichiometric HCN.
  • Product inhibition: High cyanide concentrations deactivate the catalyst, necessitating slow reagent addition.

Immobilized Enzyme Systems for Continuous Flow Synthesis

Immobilizing TAs on high-surface-area supports like Eupergit CM or Nanosprings silica enhances operational stability and enables continuous production. A packed-bed reactor with T. maritima TA achieved a space-time yield of 1.2 g·L⁻¹·h⁻¹, maintaining 90% activity over 10 hours at 20-minute residence time. Comparative studies show:

Support MaterialEnzyme Loading (mg/g)Residual Activity (%)
Eupergit CM12.485
Nanosprings8.978
Polymer Membranes6.265

Advantages of flow systems:

  • Reduced diffusional limitations: Laminar flow ensures uniform substrate-enzyme contact.
  • Scalability: Parallel reactor units can amplify production for industrial demands.

The synthesis of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid represents a significant challenge in asymmetric synthesis due to the presence of multiple stereogenic centers [8] [13]. Sulfinimine-mediated approaches have emerged as powerful methodologies for controlling the stereochemistry of this amino acid derivative [20]. The key advantage of sulfinimines (thiooxime S-oxides) lies in their ability to act as chiral building blocks that facilitate highly diastereoselective reactions [21].

In sulfinimine-mediated syntheses, the chiral sulfur atom serves as a stereochemical controller, enabling the formation of new stereogenic centers with high levels of diastereoselectivity [21] [22]. The reaction typically involves the condensation of a chiral sulfinamide with an appropriate aldehyde to form a sulfinimine intermediate, which then undergoes nucleophilic addition to establish the desired stereochemistry [20] [21].

Solvent Effects on Diastereoselectivity

The choice of solvent plays a crucial role in optimizing the diastereomeric ratio during sulfinimine-mediated syntheses [41]. Studies have demonstrated that coordinating solvents such as tetrahydrofuran (THF) and dimethoxyethane (DME) can significantly influence the stereochemical outcome of these reactions [41]. For instance, when using THF at -78°C, diastereoselectivities of >95:5 have been achieved in similar systems, whereas at higher temperatures (-48°C), the diastereomeric ratio decreases to approximately 33:67 [41].

Interestingly, non-coordinating solvents like dichloromethane (DCM) and toluene can lead to a complete reversal of diastereoselectivity [41]. In DCM at -48°C, diastereomeric ratios of >5:95 have been observed, highlighting the dramatic impact of solvent choice on stereochemical control [41] [23].

Temperature Effects on Diastereoselectivity

Temperature control represents another critical parameter for optimizing diastereomeric ratios in sulfinimine-mediated syntheses [41] [42]. Lower reaction temperatures generally favor higher diastereoselectivity, as demonstrated by the increase in diastereomeric ratio from 33:67 at -48°C to >95:5 at -78°C when using THF as solvent [41]. This temperature dependence can be attributed to the reduced conformational flexibility of reaction intermediates at lower temperatures, which enhances stereochemical control [23] [41].

Base and Reagent Effects

The choice of base and nucleophilic reagent also significantly impacts the diastereoselectivity of sulfinimine-mediated syntheses [42] [43]. For instance, the use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) has been shown to provide high diastereoselectivity in related systems [42]. The table below summarizes the effects of various reaction parameters on diastereomeric ratios in sulfinimine-mediated syntheses:

SolventTemperature (°C)BaseDiastereomeric Ratio
THF-48-33:67
THF-78->95:5
DME-48-20:80
DCM-48->5:95
Toluene-48-12:88
DMF0 to rtKOtBu>99:1

These data demonstrate the significant impact of reaction conditions on diastereoselectivity in sulfinimine-mediated syntheses [41] [42] [26]. By carefully selecting the appropriate solvent, temperature, and base, researchers can achieve high levels of stereochemical control in the synthesis of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid [20] [21] [41].

Mechanistic Considerations

The high diastereoselectivity observed in sulfinimine-mediated syntheses can be attributed to the formation of well-defined transition states in which the chiral sulfur atom directs the approach of the nucleophile [21] [23]. Computational studies have revealed that the energy differences between competing transition states can be significant, with differences of 3-4 kcal/mol commonly observed [23]. These energy differences translate to high diastereomeric ratios, particularly at lower temperatures [23] [41].

The absolute configuration of the stereogenic sulfur atom in the sulfinimine dictates the stereochemistry of the newly formed chiral carbon center [22]. This relationship allows for predictable stereochemical outcomes, making sulfinimine-mediated syntheses particularly valuable for the preparation of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid with high stereochemical purity [20] [22].

Enantiomeric Excess Determination via Chiral Chromatography

The accurate determination of enantiomeric excess is crucial for evaluating the stereochemical purity of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid [27] [28]. Chiral high-performance liquid chromatography (HPLC) has emerged as the method of choice for this purpose, offering high sensitivity, reliability, and versatility [27] [29].

Principles of Enantiomeric Excess Determination

Enantiomeric excess (ee) is defined as the absolute difference between the mole fractions of each enantiomer, expressed as a percentage [28]. For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, the enantiomeric excess can be calculated using the following equation:

ee% = 100 × |[(R) - (S)]/[(R) + (S)]|

where (R) and (S) represent the concentrations or peak areas of the respective enantiomers [28] [30]. A racemic mixture has an ee of 0%, while a single completely pure enantiomer has an ee of 100% [28].

Chiral Stationary Phases for Amino Acid Analysis

Several chiral stationary phases have been developed for the separation of amino acid enantiomers, including (R)-2-amino-3-hydroxy-2-phenylpropanoic acid [29] [31]. These include:

  • Macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC columns) [32]
  • Polysaccharide-based phases (e.g., cellulose and amylose derivatives) [31]
  • Protein-based phases (e.g., α1-acid glycoprotein) [27]
  • Pirkle-type phases (based on π-π interactions) [31]
  • Zwitterionic chiral stationary phases (ZWIX columns) [32]

Among these, zwitterionic chiral stationary phases have shown particular promise for the analysis of amino acids and their derivatives [32]. These phases contain both cationic and anionic sites, allowing for multiple interaction points with the amino acid analyte [32]. This results in excellent resolution of enantiomers, even for challenging compounds like (R)-2-amino-3-hydroxy-2-phenylpropanoic acid [32].

Mobile Phase Optimization

The choice of mobile phase significantly impacts the resolution of amino acid enantiomers in chiral HPLC [31] [32]. For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, several mobile phase modes have been investigated:

  • Reversed-phase mode: Using mixtures of water and organic modifiers (methanol or acetonitrile) with appropriate buffers [32]
  • Normal-phase mode: Using mixtures of hexane and alcohols [31]
  • Polar ionic mode: Using methanol with small amounts of acid and base additives [32]

The polar ionic mode has proven particularly effective for amino acid analysis, with mobile phases consisting of methanol containing small amounts of ammonium trifluoroacetate (0.1%) providing excellent resolution [32]. This approach is also compatible with mass spectrometry detection, offering additional analytical capabilities [29] [32].

Method Validation and Reliability

The reliability of enantiomeric excess determinations via chiral HPLC depends on several factors, including sample concentration, detection wavelength, and integration parameters [31]. A comprehensive study by Payne and Kass examined these factors and provided guidelines for obtaining accurate and precise ee measurements [31].

Their findings indicate that using appropriate sample concentrations (typically 1 mg/mL), monitoring multiple wavelengths, and carefully setting integration parameters can lead to reproducibilities of ±0.5% or better and accuracies of <1% under optimal conditions [31]. However, under less favorable separation conditions, uncertainties and errors of up to ±2.0% and 5.2% ee, respectively, can be observed [31].

The table below summarizes key parameters for reliable enantiomeric excess determination via chiral HPLC:

ParameterRecommendationImpact on Reliability
Sample concentration~1 mg/mLEnsures linear detector response
Detection wavelengthsMultiple, well-spacedFacilitates detection of impurities
Column selectionBased on analyte propertiesCritical for achieving baseline separation
Mobile phaseOptimized for each separationAffects resolution and peak shape
Integration parametersProperly setDirectly impacts calculated ee values

By following these guidelines, researchers can obtain reliable enantiomeric excess values for (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, providing crucial information about the stereochemical purity of this compound [31] [29].

Absolute Configuration Assignment Using X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules like (R)-2-amino-3-hydroxy-2-phenylpropanoic acid [33] [34]. This technique provides direct visualization of the three-dimensional arrangement of atoms within a crystal, allowing unambiguous assignment of stereochemistry [33] [35].

Principles of Absolute Configuration Determination by X-ray Crystallography

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion [34] [35]. This effect arises from the inelastic interactions between X-ray photons and the electrons of atoms in a crystal [34]. The strength of the anomalous signal depends on both the wavelength of the X-rays (stronger at longer wavelengths) and the atomic weight of the elements present (stronger for heavier atoms) [34].

Traditionally, atoms such as sulfur or chlorine were needed to detect sufficient anomalous signal for reliable absolute configuration determination [34]. However, advances in methodology, including the Hooft-Spek approach and the Parsons quotient method, along with improved detectors and X-ray sources, now enable confident determination of absolute configuration with oxygen as the heaviest atom [34]. This is particularly relevant for (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, which contains only carbon, hydrogen, nitrogen, and oxygen atoms [8] [13].

Crystal Growth and Sample Preparation

Obtaining suitable crystals represents a significant challenge in X-ray crystallography [33] [35]. For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, several crystallization techniques may be employed:

  • Slow evaporation from appropriate solvents (e.g., water, methanol, or mixed solvent systems) [35]
  • Vapor diffusion methods [33]
  • Co-crystallization with chiral auxiliaries or crystallization chaperones [33]

The co-crystallization approach has proven particularly valuable for small molecules that are difficult to crystallize independently [33]. For instance, tetraaryladamantanes have been used as crystallization chaperones, enabling the determination of absolute configuration from as little as 3-5 mg of analyte within 48 hours [33].

Data Collection and Analysis

Once suitable crystals are obtained, X-ray diffraction data are collected using a single-crystal diffractometer [34] [36]. The quality of the data depends on several factors, including crystal size, crystal quality, and data collection parameters [34] [35].

For absolute configuration determination, the Flack parameter serves as a key indicator [33] [36]. This parameter quantitatively reflects the differences in Bijvoet pairs (reflections with indices hkl and -h-k-l) due to anomalous dispersion [35] [36]. A Flack parameter close to zero (typically <0.1) indicates that the absolute structure has been correctly assigned, while a value close to one suggests that the structure should be inverted [33] [36].

For (R)-2-amino-3-hydroxy-2-phenylpropanoic acid and similar light-atom compounds, a more tailored approach may be necessary [33]. This can include inversion tests, where calculations are performed with the opposite chirality (inversion of coordinates) to confirm the assignment [33]. If the inverted structure gives a much higher Flack value, the original assignment is validated [33] [36].

Challenges and Solutions

Several challenges may arise when determining the absolute configuration of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid by X-ray crystallography:

  • Difficulty in obtaining suitable crystals [33] [35]
  • Weak anomalous signal due to the absence of heavy atoms [34]
  • Potential for disorder or twinning in the crystal [36]

To address these challenges, researchers have developed several strategies:

  • Use of co-crystallization agents to facilitate crystal growth [33]
  • Collection of high-redundancy data to improve signal-to-noise ratio [34]
  • Application of advanced refinement methods specifically designed for light-atom structures [34] [36]

Additionally, complementary techniques such as circular dichroism spectroscopy may be used to validate the absolute configuration determined by X-ray crystallography [38]. This multi-method approach provides increased confidence in the stereochemical assignment [38].

Recent Advances in Absolute Configuration Determination

Recent advances in crystallographic methods have expanded the capabilities for absolute configuration determination [35] [36]. These include:

  • Microcrystal electron diffraction (MicroED), which allows structure determination from sub-micrometer-sized crystals [35]
  • Salt formation with chiral counterions to enable absolute configuration determination via MicroED [35]
  • Powder X-ray diffraction techniques for materials that can only be prepared as microcrystalline powders [40]

These advances have made it possible to determine the absolute configuration of challenging compounds like amino acids that were previously difficult to analyze [40]. For instance, the crystal structure of L-lysine, the final member of the set of 20 common amino acids to have its structure determined, was recently solved using powder X-ray diffraction techniques [40].

The table below summarizes key considerations for absolute configuration determination of (R)-2-amino-3-hydroxy-2-phenylpropanoic acid by X-ray crystallography:

AspectConsiderationsImportance
Crystal qualitySize, mosaicity, twinningCritical for data quality
Anomalous signalWavelength, element typesEssential for absolute configuration
Data redundancyMultiple measurementsImproves signal-to-noise ratio
Flack parameterTypically <0.1 for reliable assignmentKey indicator of correctness
Complementary methodsCircular dichroism, computational studiesValidates crystallographic results

SubstrateConcentration (mM)Relative Activity (%)Reference
DL-threo-β-phenylserine20100.0 [1]
D-threo-β-phenylserine100.0 [1]
DL-erythro-β-phenylserine20840.0 [1]
DL-threo-(2-thienyl)serine20530.0 [1]
(S)-phenylethanol106.9 [1]
DL-hydroxynorvaline200.0 [1]
L-threonine100.0 [1]
D-threonine100.0 [1]
L-allo-threonine100.0 [1]
D-allo-threonine100.0 [1]
L-serine100.0 [1]
D-serine100.0 [1]
L-phenylalanine100.0 [1]
D-phenylalanine100.0 [1]

The most striking aspect of the substrate specificity profile is the exceptionally high activity observed with DL-erythro-β-phenylserine, which shows 840% relative activity compared to the standard DL-threo-β-phenylserine substrate [1]. This enhanced activity suggests that the erythro-configuration provides optimal binding geometry within the enzyme's active site architecture. The enzyme also demonstrates significant activity toward DL-threo-(2-thienyl)serine at 530% relative activity, indicating tolerance for heteroaromatic substitutions in the aromatic ring system [1].

The molecular basis for this substrate selectivity lies in the enzyme's active site architecture, which accommodates the specific spatial arrangement of the β-hydroxyl group, α-amino group, and aromatic side chain. The enzyme exhibits strict requirements for the presence of both the aromatic moiety and the β-hydroxyl functionality, as evidenced by the complete lack of activity toward simple amino acids such as L-phenylalanine, L-serine, and L-threonine [1]. This specificity profile underscores the enzyme's evolved function for processing phenylserine-type substrates rather than general amino acid metabolism.

The cofactor specificity analysis reveals that L-phenylserine dehydrogenase preferentially utilizes nicotinamide adenine dinucleotide as its electron acceptor, distinguishing it from the related D-phenylserine dehydrogenase which shows preference for nicotinamide adenine dinucleotide phosphate [1] [3]. This cofactor discrimination reflects differences in the enzyme's nucleotide-binding domain architecture and has implications for the enzyme's integration into cellular metabolic networks.

Kinetic Resolution in Threonine Aldolase-Catalyzed Reactions

Threonine aldolase-catalyzed reactions represent a sophisticated mechanism for achieving kinetic resolution of β-hydroxy-α-amino acid substrates, including compounds structurally related to (R)-2-amino-3-hydroxy-2-phenylpropanoic acid. These pyridoxal phosphate-dependent enzymes catalyze the reversible aldol condensation between glycine and aldehydes to form β-hydroxy-α-amino acids with remarkable stereochemical control [4] [5].

The kinetic resolution mechanism operates through differential reaction rates for competing stereoisomeric substrates or products. In the case of phenylserine aldolase from Pseudomonas putida 24-1, the enzyme demonstrates pronounced selectivity for the L-threo-3-phenylserine configuration over the corresponding L-erythro isomer [4]. This selectivity manifests in both the forward aldol condensation and reverse aldol cleavage reactions.

Table 2: Kinetic Parameters of Phenylserine Aldolase from Pseudomonas putida 24-1

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
L-threo-3-phenylserine23001.31800 [6]
D-threo-3-phenylserineNot detectedNot detectedNot detected [6]
L-erythro-3-phenylserineNot reported4.6Not calculated [4]
L-threonineLow activity29Low [4]
L-allo-threonineLow activity22Low [4]

The remarkable catalytic efficiency observed with L-threo-3-phenylserine, characterized by a turnover number of 2300 s⁻¹ and a Michaelis constant of 1.3 mM, results in a specificity constant of 1800 M⁻¹s⁻¹ [6]. This represents exceptional catalytic proficiency for an aldolase enzyme. The three-fold preference for the threo-configuration over the erythro-form, as evidenced by the Michaelis constant differences (1.3 mM versus 4.6 mM), demonstrates the enzyme's inherent capacity for diastereomeric discrimination [4].

The stereochemical outcome of threonine aldolase-catalyzed reactions is governed by the enzyme's active site architecture and the specific binding mode of the pyridoxal phosphate-glycine quinonoid intermediate. Recent structural and computational studies have revealed that diastereoselectivity is determined by the approach pathway of the aldehyde electrophile to the nucleophilic glycine-pyridoxal phosphate complex [5] [7]. The enzyme active site creates distinct binding pockets that favor specific approach geometries, leading to preferential formation of one diastereomeric product over the other.

Advanced protein engineering approaches have successfully enhanced the kinetic resolution capabilities of threonine aldolases. Site-directed mutagenesis studies targeting residues in the substrate access pathways have achieved dramatic improvements in diastereoselectivity [5] [7]. For example, the Y31H/N305R double mutant of L-threonine aldolase showed a substrate preference increase from 3.32 to 42.04, with diastereomeric excess values reaching 93.1% for specific substrates [5].

The molecular mechanism underlying kinetic resolution involves the formation of external aldimines between the substrate amino acids and the pyridoxal phosphate cofactor. The subsequent bond cleavage or formation proceeds through quinonoid intermediates that are stabilized differentially depending on the substrate stereochemistry [4]. This differential stabilization translates directly into the observed kinetic discrimination between stereoisomeric substrates.

Medium engineering approaches have further enhanced the kinetic resolution efficiency by modulating the reaction environment to favor specific stereochemical pathways. Solvent composition, pH optimization, and temperature control all contribute to maximizing the kinetic resolution selectivity [5]. These environmental factors can shift the equilibrium between competing reaction pathways and enhance the overall stereochemical outcome.

Equilibrium Limitations in β-Hydroxy-α-Amino Acid Biosynthesis

The biosynthesis of β-hydroxy-α-amino acids, including (R)-2-amino-3-hydroxy-2-phenylpropanoic acid, faces significant thermodynamic constraints that fundamentally limit the efficiency of enzymatic synthetic approaches. These equilibrium limitations arise from the inherent thermodynamic properties of the aldol condensation reactions and the subsequent transformations required for amino acid formation [8] [9].

Table 3: Thermodynamic Considerations in β-Hydroxy-α-Amino Acid Biosynthesis

Reaction TypeΔG° (kJ/mol)Equilibrium ConstantKey FactorsReference
Aldol Addition (General)Favorable (K ≈ 10⁴ M⁻¹)~10⁴ M⁻¹ (favor product)High intrinsic aldol favorability [10]
Threonine Aldolase Reaction+22.8 (Unfavorable)Unfavorable without couplingRequires coupling reactions [11]
Phenylserine FormationThermodynamically controlled37:63 (erythro:threo)Reaches equilibrium at ~30% conversion [9]
Equilibrium Control vs Kinetic ControlpH and substrate dependentTemperature dependentSubstrate concentration effects [9]

The fundamental thermodynamic challenge in β-hydroxy-α-amino acid biosynthesis stems from the positive Gibbs free energy change associated with many of the key enzymatic transformations. The threonine aldolase reaction, for instance, exhibits a standard free energy change of +22.8 kJ/mol, indicating that the equilibrium lies strongly in favor of the substrate rather than the product [11]. This thermodynamic unfavorability necessitates coupling to favorable reactions or the implementation of product removal strategies to drive the synthesis forward.

The equilibrium limitations become particularly pronounced in the enzymatic synthesis of phenylserine derivatives. Detailed kinetic and thermodynamic studies have demonstrated that the reaction system reaches thermodynamic equilibrium when substrate conversion approaches 30%, resulting in a final diastereomeric ratio of 37:63 (erythro:threo) [9]. This equilibrium limitation prevents complete conversion of starting materials and constrains the overall synthetic efficiency.

Several molecular factors contribute to these equilibrium limitations. The formation of β-hydroxy-α-amino acids involves the creation of new carbon-carbon bonds while simultaneously introducing multiple polar functional groups. The resulting products often exhibit reduced conformational entropy due to increased intramolecular hydrogen bonding and steric interactions [12]. Additionally, the presence of multiple ionizable groups in the amino acid products creates pH-dependent equilibrium shifts that can either enhance or diminish the thermodynamic driving force [9].

Strategies for overcoming equilibrium limitations have focused on coupling unfavorable biosynthetic reactions to highly favorable processes. One successful approach involves the use of pyruvate recycling systems, where the amino acid product is continuously removed from the equilibrium through transamination reactions [8]. The resulting α-keto acid can then be converted to more thermodynamically stable products, effectively pulling the equilibrium toward product formation.

Another effective strategy involves the implementation of cascade reaction systems that couple multiple enzymatic transformations in a single reaction vessel. These systems can overcome individual equilibrium limitations by linking thermodynamically unfavorable steps to highly favorable downstream reactions [13]. For example, the coupling of threonine aldolase with ω-transaminase in the presence of appropriate cofactor recycling systems has achieved nearly 95% conversion of starting materials [13].

Product inhibition represents an additional equilibrium limitation that significantly impacts the efficiency of β-hydroxy-α-amino acid biosynthesis. Many of the enzymatic systems involved in these pathways exhibit strong product inhibition, where the accumulation of reaction products leads to decreased enzyme activity [8]. This inhibition can create apparent equilibrium limitations even when the overall thermodynamics favor product formation.

The development of engineered enzyme systems with reduced product inhibition has emerged as a promising approach for addressing these limitations. Site-directed mutagenesis studies targeting product-binding sites have successfully reduced inhibition constants while maintaining catalytic efficiency [5]. These engineered enzymes enable higher product concentrations to be achieved before equilibrium limitations become prohibitive.

Temperature optimization represents another crucial factor in managing equilibrium limitations. Higher temperatures generally favor the entropic contribution to the Gibbs free energy, potentially shifting equilibria toward products with greater conformational freedom [9]. However, this must be balanced against enzyme stability considerations and the temperature dependence of competing side reactions.

Table 4: Cofactor Specificity Comparison of Related Dehydrogenases

EnzymePreferred CofactorKm (Cofactor) μMAlternative Cofactor ActivityReference
L-Phenylserine DehydrogenaseNAD⁺Not reportedLow NADP⁺ activity [1]
D-Phenylserine Dehydrogenase (P. syringae)NADP⁺29 (NADP⁺)Slight NAD⁺ activity [3] [14]
Phenylalanine DehydrogenaseNAD⁺VariableLow NADP⁺ activity [15] [16]
Threonine DehydrogenaseNAD⁺/NADP⁺VariableDual specificity [17]

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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